molecular formula C29H38N2O4 B12786775 Dehydroisoemetine, (+/-)- CAS No. 66899-87-4

Dehydroisoemetine, (+/-)-

Cat. No.: B12786775
CAS No.: 66899-87-4
M. Wt: 478.6 g/mol
InChI Key: XXLZPUYGHQWHRN-DQEYMECFSA-N
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Description

Dehydroisoemetine, (+/-)-, is a synthetically produced antiprotozoal agent. It is structurally similar to emetine, differing only by a double bond next to the ethyl substituent. This compound is known for its anti-amoebic properties and is used in the treatment of amoebiasis and other protozoal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroisoemetine, (+/-)-, involves several steps. One common method includes the condensation of isoquinoline derivatives with appropriate aldehydes under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Dehydroisoemetine, (+/-)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dehydroisoemetine, (+/-)-, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dehydroisoemetine, (+/-)-, can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Scientific Research Applications

Dehydroisoemetine, (+/-)-, has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in the study of isoquinoline derivatives and their reactivity.

    Biology: It is used in the study of protozoal infections and the development of new antiprotozoal agents.

    Medicine: It is used in the treatment of amoebiasis and other protozoal infections. Research is ongoing to explore its potential in treating other diseases such as malaria and herpes zoster.

    Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry .

Mechanism of Action

The exact mechanism of action of Dehydroisoemetine, (+/-)-, is not fully understood. it is known to inhibit protein synthesis in protozoa by interfering with the translocation step during translation. This leads to the accumulation of incomplete polypeptides and ultimately the death of the protozoal cell. The molecular targets and pathways involved include the ribosomal machinery and associated factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydroisoemetine, (+/-)-, is unique due to its specific structural features and its ability to inhibit protein synthesis in protozoa. This makes it a valuable compound in the treatment of protozoal infections, especially in cases where other treatments may be less effective .

Properties

CAS No.

66899-87-4

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(11bS)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25-/m0/s1

InChI Key

XXLZPUYGHQWHRN-DQEYMECFSA-N

Isomeric SMILES

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@H]4C5=CC(=C(C=C5CCN4)OC)OC

Canonical SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC

Origin of Product

United States

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